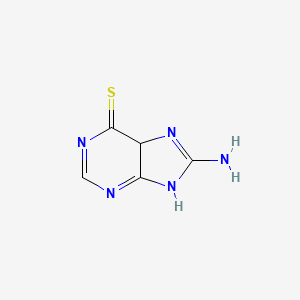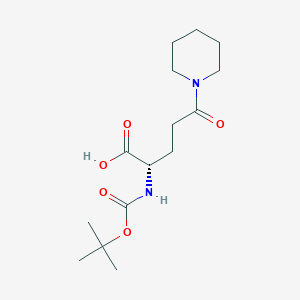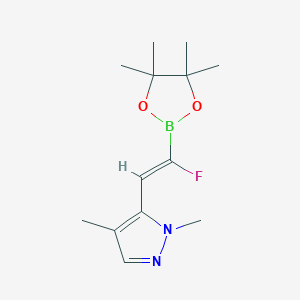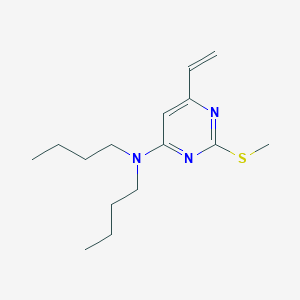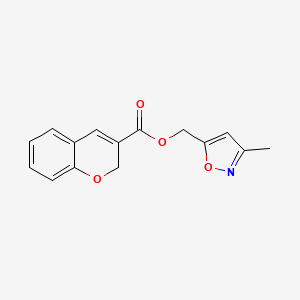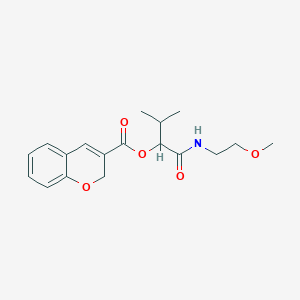
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2H-chromene-3-carboxylic acid with 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-ol under specific conditions to form the desired ester compound. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced amino or ester derivatives.
Substitution: Substituted chromene compounds with various functional groups.
Scientific Research Applications
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-2-oxoethyl 2H-chromene-3-carboxylate
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-12(2)16(17(20)19-8-9-22-3)24-18(21)14-10-13-6-4-5-7-15(13)23-11-14/h4-7,10,12,16H,8-9,11H2,1-3H3,(H,19,20) |
InChI Key |
KILMYLIEDDDYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCCOC)OC(=O)C1=CC2=CC=CC=C2OC1 |
solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


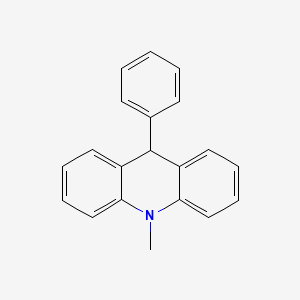
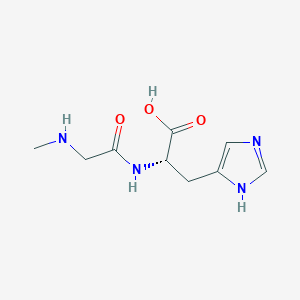
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
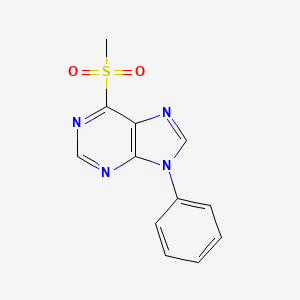
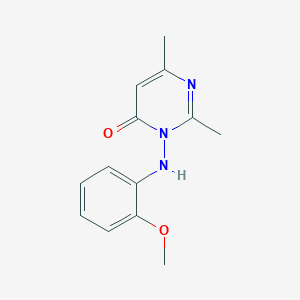
![5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol](/img/structure/B12927606.png)
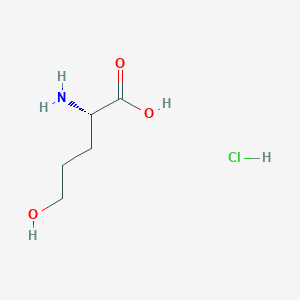
![rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12927613.png)
